molecular formula C9H18N2O2 B2569863 N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide CAS No. 939909-13-4

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B2569863
CAS No.: 939909-13-4
M. Wt: 186.255
InChI Key: IIKRAQURLLQFKE-UHFFFAOYSA-N
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Description

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and hydroxymethylating agents. One common method includes the reaction of piperidine with ethyl chloroformate and formaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl and carboxamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(hydroxymethyl)piperidine-1-carboxamide
  • N-propyl-2-(hydroxymethyl)piperidine-1-carboxamide
  • N-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Uniqueness

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is unique due to its specific ethyl and hydroxymethyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKRAQURLLQFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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